

AC-4-130: A Targeted Approach to Disrupt STAT5-Mediated Gene Expression

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Compound of Interest

Compound Name: AC-4-130

Cat. No.: B605119

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **AC-4-130**, a potent STAT5 inhibitor, against other alternatives, supported by experimental data. We delve into its downstream effects on STAT5 target genes, offering insights into its mechanism of action and potential therapeutic applications.

AC-4-130 has emerged as a significant small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 5 (STAT5) protein. It operates by directly binding to the SH2 domain of STAT5, a critical step for its activation.^{[1][2][3]} This interaction effectively disrupts the subsequent phosphorylation, dimerization, and nuclear translocation of STAT5, ultimately leading to a blockade of STAT5-dependent gene transcription.^{[1][2][3]} The primary therapeutic area of investigation for **AC-4-130** has been in acute myeloid leukemia (AML), particularly in cases driven by FLT3-ITD mutations where STAT5 signaling is constitutively active.^{[1][4]}

Comparative Analysis of STAT5 Inhibition

To understand the efficacy of **AC-4-130**, it is essential to compare its performance with other known STAT5 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a drug that is required for 50% inhibition in vitro.

Inhibitor	Cell Line	IC50 (μM)	Reference
AC-4-130	MOLM-13 (FLT3-ITD+)	~3	[5]
SKM-1 (TP53-mutated)	~0.7	[5]	
OCI-AML3	~10	[5]	
HL-60	>10	[5]	
Pimozide	MOLM13	19.19 - 62.17	[6]
JPX-0700	MV4-11 (FLT3-ITD+)	0.17	
MOLM-13 (FLT3-ITD+)	0.35		
JPX-0750	MV4-11 (FLT3-ITD+)	0.10	
MOLM-13 (FLT3-ITD+)	0.19		

Downstream Effects on STAT5 Target Gene Expression

The inhibition of STAT5 activation by **AC-4-130** leads to significant changes in the expression of its downstream target genes. These genes are critically involved in cell proliferation, survival, and differentiation.

Global Gene Expression Changes

RNA sequencing (RNA-seq) analysis in FLT3-ITD+ AML cell lines (MV4-11 and MOLM-13) treated with **AC-4-130** revealed a substantial impact on the transcriptome. A significant downregulation of 1418 genes and upregulation of 752 genes were observed in both cell lines.

[\[1\]](#) Gene Set Enrichment Analysis (GSEA) confirmed that the downregulated genes were significantly enriched in the hallmark IL-2-STAT5 signaling pathway.[\[1\]](#)

Specific STAT5 Target Gene Modulation

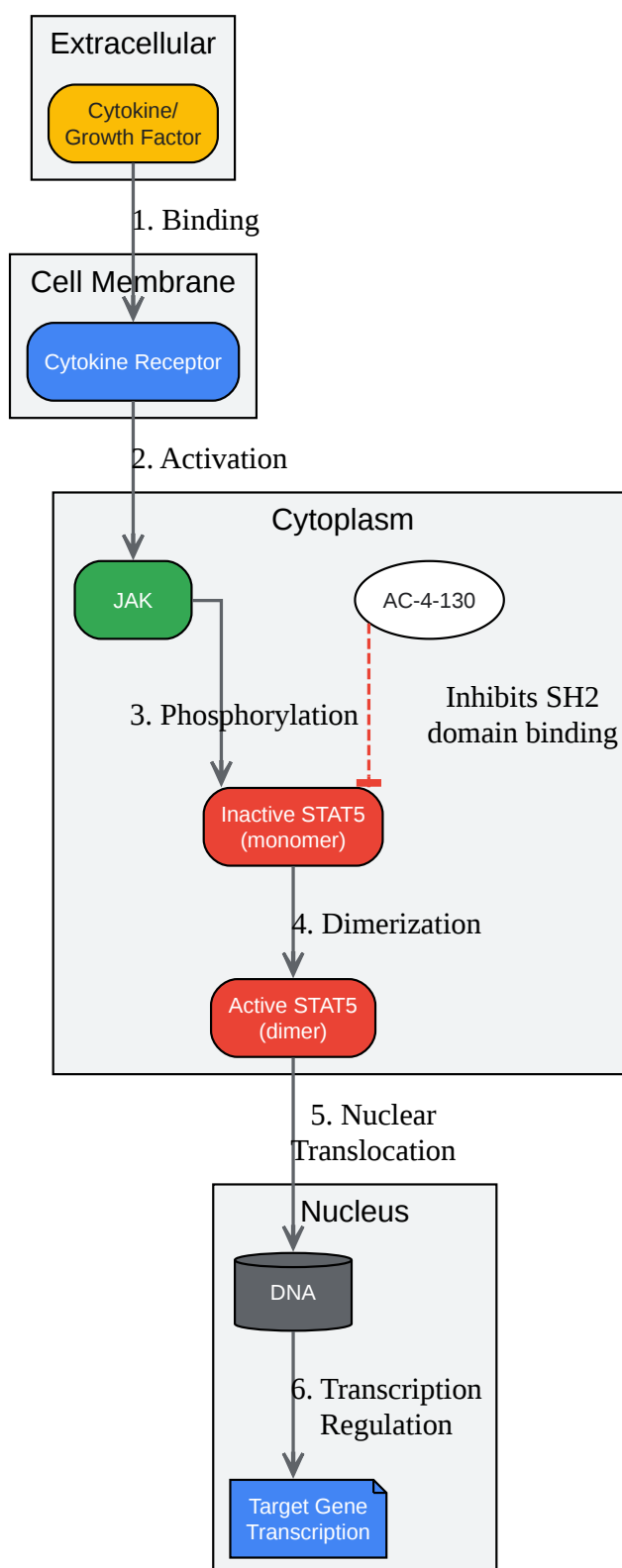
Quantitative reverse transcription PCR (qRT-PCR) has been employed to validate the effect of **AC-4-130** on specific STAT5 target genes.

Gene	Function	Effect of AC-4-130	Reference
BCL2	Anti-apoptotic	Downregulation	[5] [7]
CDKN1A	Cell cycle inhibitor	Upregulation	[5] [7]

This modulation of anti-apoptotic and cell cycle regulatory genes contributes to the observed cellular effects of **AC-4-130**, including cell cycle arrest and induction of apoptosis.[\[2\]](#)[\[3\]](#)

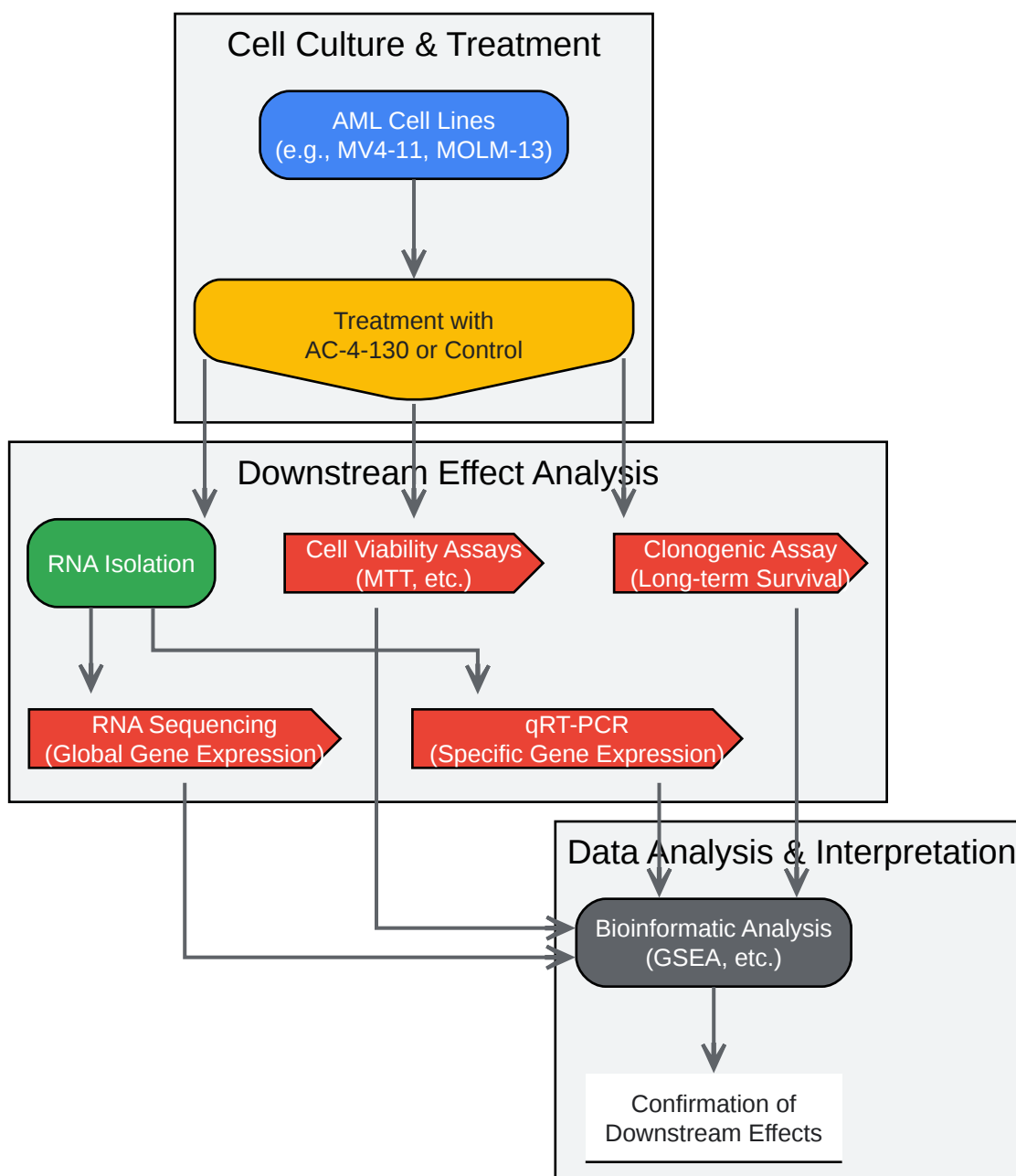
Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to confirm the downstream effects of **AC-4-130**, the following diagrams are provided.



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Caption: The STAT5 signaling pathway and the inhibitory action of **AC-4-130**.



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Caption: Experimental workflow to confirm the downstream effects of **AC-4-130**.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments cited.

Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete culture medium.
- **Compound Treatment:** After 24 hours, treat the cells with various concentrations of **AC-4-130** or a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Add 100 μ L of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells.

RNA Sequencing (RNA-seq)

- **Cell Treatment and RNA Isolation:** Treat AML cells with **AC-4-130** (e.g., 5 μ M) or DMSO for 24 hours. Isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
- **Library Preparation:** Prepare sequencing libraries from the isolated RNA using a standard kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This includes mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
- **Sequencing:** Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
- **Data Analysis:**
 - Perform quality control of the raw sequencing reads.

- Align the reads to a reference genome.
- Quantify gene expression levels.
- Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon **AC-4-130** treatment.
- Conduct pathway analysis and Gene Set Enrichment Analysis (GSEA) to identify enriched biological pathways.

Quantitative Reverse Transcription PCR (qRT-PCR)

- RNA Isolation and cDNA Synthesis: Isolate total RNA as described for RNA-seq. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
- qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for the target genes (e.g., BCL2, CDKN1A) and a housekeeping gene (e.g., GAPDH) for normalization.
- Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.
- Data Analysis: Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of the target genes to the housekeeping gene.

Clonogenic Assay

- Cell Seeding: Plate a low density of single cells (e.g., 500-1000 cells/well) in a 6-well plate.
- Treatment: Treat the cells with different concentrations of **AC-4-130**.
- Incubation: Incubate the plates for 10-14 days to allow for colony formation.
- Fixation and Staining:
 - Wash the colonies with PBS.
 - Fix the colonies with a methanol/acetic acid solution.

- Stain the colonies with crystal violet.
- Colony Counting: Count the number of colonies (typically defined as a cluster of ≥ 50 cells) in each well.
- Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

In conclusion, **AC-4-130** demonstrates potent and specific inhibition of the STAT5 signaling pathway, leading to significant downstream effects on target gene expression and cellular phenotypes in AML models. The provided data and protocols offer a framework for further research and development of STAT5-targeted therapies.

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